

DIA-NN Technical Support Center: FDR Control & Statistical Significance

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This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with False Discovery Rate (FDR) control and statistical significance assignment in DIA-NN.

Frequently Asked Questions (FAQs)

Q1: What is the difference between precursor, protein, and global q-values in the DIA-NN output, and how should I use them for filtering?

A1: DIA-NN provides several q-value metrics to control the False Discovery Rate (FDR) at different levels. Understanding their meaning is crucial for robust data filtering.

- Precursor Q-Value (Q.Value): This value represents the estimated FDR for individual precursor identifications. It is calculated based on a target-decoy approach where DIA-NN trains deep neural networks to distinguish between true and false signals.[1]
- Protein Q-Value (Protein.Q.Value): This is a run-specific q-value for unique proteins. It is determined by considering only the proteotypic precursors identified for a given protein.[2]
- Global Q-Value (Global.Q.Value & Global.PG.Q.Value): These q-values are calculated across all runs in an experiment and are generally more stringent. Global.Q.Value is for precursors, while Global.PG.Q.Value is for protein groups. Using global q-values is

Troubleshooting & Optimization





recommended for filtering the final data set to ensure a consistent FDR across the entire experiment.[3]

For a standard analysis, it is recommended to filter your data using both global precursor and protein group q-values.[3] A common threshold is to keep identifications with a q-value less than 0.01, which corresponds to a 1% FDR.

Q2: My differential expression analysis after DIA-NN yields very few significant hits. Could this be related to FDR control?

A2: Yes, this can be related to several factors, including overly stringent FDR filtering or issues with the experimental design and data processing. Here are a few troubleshooting steps:

- Review Filtering Strategy: Ensure you are using an appropriate q-value cutoff. While 1% is standard, for exploratory analyses, you might consider a less stringent threshold (e.g., 5%).
 Also, verify if you are using global or run-specific q-values, as global filtering is more conservative.
- Check for Batch Effects: Large-scale experiments are prone to batch effects which can mask true biological variance. It is crucial to correct for batch effects using statistical methods like ComBat before differential expression analysis.[4]
- Normalization: Inadequate normalization can also obscure significant changes. DIA-NN
 performs cross-run normalization, but it's essential to understand the method used and
 whether additional normalization is required for your specific experimental design.[4]
- Missing Values: The handling of missing values can significantly impact statistical power.
 DIA-NN's approach to quantification aims to reduce missing values, but their imputation should be handled carefully during downstream statistical analysis.[4]

Q3: I've noticed that some studies report inconsistencies in DIA-NN's FDR control. Should I be concerned?

A3: Recent independent assessments have suggested that while DIA tools, including DIA-NN, generally control FDR at the peptide level reasonably well, protein-level FDR control can sometimes be less consistent, particularly in complex or single-cell datasets.[5][6] It is important to be aware of these potential issues and consider validation strategies.



DIA-NN's developers actively work on improving their algorithms, and the software's performance can also depend on the specifics of the experimental data and the analysis parameters used.[3] For high-stakes experiments, consider using entrapment methods with known decoy protein databases to empirically assess the FDR in your specific dataset.[5]

Troubleshooting Guides Issue 1: Inflated FDR or a high number of false positives.

Symptoms:

- A surprisingly large number of differentially expressed proteins.
- Identification of proteins that are biologically implausible in the studied context.
- Poor overlap with results from orthogonal validation experiments.

Possible Causes and Solutions:



Cause	Recommended Solution
Inappropriate Spectral Library	If using a DDA-based spectral library, ensure it was generated under conditions that closely match your DIA runs to avoid systematic bias.[4] Consider using DIA-NN's library-free workflow or generating a project-specific library from your DIA data.[4]
Overly Lenient FDR Threshold	While the default is 1%, ensure this is appropriate for your study's goals. For biomarker discovery, a more stringent cutoff might be necessary.
Software Version Inconsistencies	Using different versions of DIA-NN or other software in your pipeline can lead to irreproducible results. It is recommended to lock software versions for the duration of a project.[4]
Misconfigured Mass Accuracy Settings	Incorrect mass accuracy settings can lead to incorrect peptide assignments. While DIA-NN can automatically optimize these, for some instrument types, manual setting is recommended.[2]

Issue 2: Low number of protein identifications.

Symptoms:

- Fewer proteins identified than expected for the sample type and instrument.
- High data sparsity, making downstream statistical analysis challenging.

Possible Causes and Solutions:



Cause	Recommended Solution
Suboptimal LC-MS Performance	Poor chromatography or mass spectrometer performance will fundamentally limit the quality of the data. Review your instrument's QC data.
Poor Sample Quality	Inefficient protein extraction or digestion will lead to a lower number of detectable peptides. [7]
Conservative Filtering	While controlling for false positives is important, overly aggressive filtering (e.g., very low q-value cutoffs) will reduce the number of identifications.
Library Mismatch	If using a spectral library, ensure it is comprehensive and relevant to your samples. A library from a different species or tissue type will result in poor identification rates.[7]

Methodologies & Visualizations Experimental Workflow for FDR Validation using an Entrapment Database

This protocol outlines a general approach to validate the FDR estimation of a DIA-NN analysis.

- Database Preparation:
 - Create a concatenated protein sequence database containing your target organism's proteome and a proteome from a phylogenetically distant organism (the "entrapment" or "decoy" database, e.g., Human + E. coli).
 - Ensure there is no significant sequence homology between the target and entrapment proteomes.
- DIA-NN Analysis:
 - Analyze your DIA raw files with DIA-NN using this concatenated database.



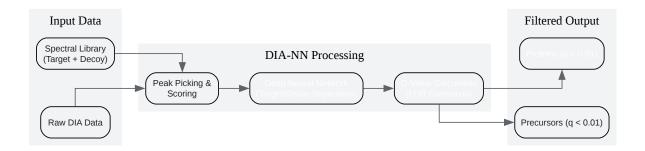
FDR Calculation:

- After analysis, filter the results at a specific q-value threshold (e.g., 0.01).
- Count the number of identified proteins from the target database (Targets, T).
- Count the number of identified proteins from the entrapment database (False Positives, FP).
- The empirical FDR can be calculated as: FDR = FP / T

Comparison:

 Compare the empirical FDR to the nominal FDR reported by DIA-NN. A significant discrepancy may indicate an issue with FDR control for your specific dataset.

Logical Flow of DIA-NN FDR Control

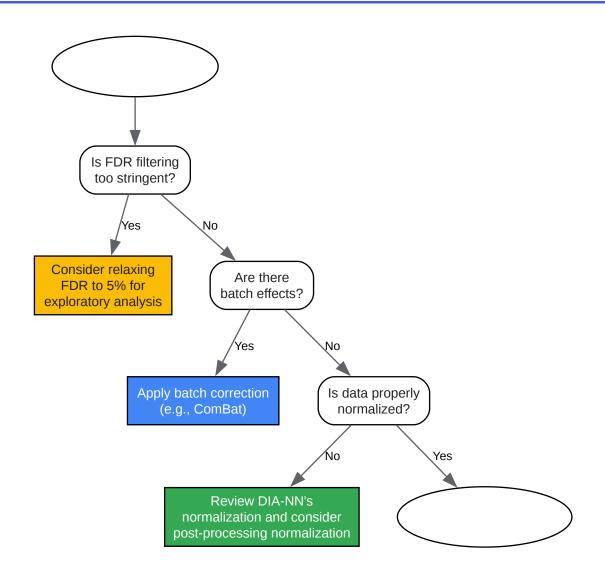


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Caption: Logical workflow for FDR control within the DIA-NN software.

Troubleshooting Decision Tree for Statistical Significance Issues





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Caption: Decision tree for troubleshooting a low number of significant hits.

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